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Compound of Interest

Compound Name: [Ala2] Met-Enkephalinamide

Cat. No.: B12407390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of

[Ala2] Met-Enkephalinamide and its potent, enzymatically-resistant analog, [D-Ala2]-Met-

enkephalinamide (DAMA), for the three major opioid receptor subtypes: mu (µ), delta (δ), and

kappa (κ). This document details the quantitative binding data, experimental methodologies for

key assays, and the associated intracellular signaling pathways.

Quantitative Binding Affinity
[D-Ala2]-Met-enkephalinamide is recognized as a potent, non-selective opioid agonist with a

high affinity, particularly for the mu and delta receptor subtypes. The substitution of D-Alanine

at position 2 confers resistance to degradation by brain enzymes, making it a stable analog for

research purposes. While specific binding affinity data for [Ala2] Met-Enkephalinamide can be

limited, studies on DAMA provide valuable insights into its interaction with opioid receptors.

For comparative analysis, the binding affinities of well-characterized selective opioid agonists

are also presented. DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) is a highly selective mu-

opioid receptor agonist. DPDPE ([D-Pen2, D-Pen5]-enkephalin) is a selective delta-opioid

receptor agonist. U-50,488 is a selective kappa-opioid receptor agonist.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki in nM)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12407390?utm_src=pdf-interest
https://www.benchchem.com/product/b12407390?utm_src=pdf-body
https://www.benchchem.com/product/b12407390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand
Mu (µ) Receptor
(Ki, nM)

Delta (δ) Receptor
(Ki, nM)

Kappa (κ) Receptor
(Ki, nM)

[D-Ala2]-Met-

enkephalinamide

(DAMA)

<1 (Kd)[1] Data Not Specified Data Not Specified

DAMGO 2.0[2] >1000[2] >1000[2]

DPDPE 1100[3] 1.4[3] 5400[3]

U-50,488 370 (μ1)[4] >500[4] 12[4]

Note: Ki values represent the inhibition constant, with lower values indicating higher binding

affinity. The value for DAMA at the mu receptor is a dissociation constant (Kd).

Experimental Protocols
The determination of binding affinity is primarily achieved through competitive radioligand

binding assays. Functional activity is often assessed using assays that measure the

downstream consequences of receptor activation, such as the inhibition of adenylyl cyclase.

Radioligand Competitive Binding Assay
This assay measures the ability of a test compound (e.g., [D-Ala2]-Met-enkephalinamide) to

displace a radiolabeled ligand with known affinity for a specific opioid receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for mu, delta, and kappa

opioid receptors.

Materials:

Cell Membranes: From cell lines (e.g., CHO or HEK293) stably expressing a single human

opioid receptor subtype (mu, delta, or kappa).

Radioligands:

Mu-selective: [3H]DAMGO
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Delta-selective: [3H]DPDPE

Kappa-selective: [3H]U-69,593

Non-selective: [3H]diprenorphine or [3H]naloxone

Test Compound: [D-Ala2]-Met-enkephalinamide at various concentrations.

Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

Glass Fiber Filters.

Cell Harvester and Scintillation Counter.

Procedure:

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the

selective radioligand in the presence of varying concentrations of the unlabeled test

compound.

Equilibration: Allow the binding to reach equilibrium, typically for 60-90 minutes at room

temperature.

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester

to separate bound from unbound radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically

bound radioligand.

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand is the IC50 value. The Ki value can then be calculated using the
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Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.[3]
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Workflow for Radioligand Competitive Binding Assay.
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cAMP Inhibition Functional Assay
This assay measures the functional consequence of opioid receptor activation, which is

typically the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels.

Objective: To determine the potency (EC50) and efficacy of [D-Ala2]-Met-enkephalinamide in

activating Gi/Go-coupled opioid receptors.

Materials:

Cell Lines: CHO or HEK293 cells expressing the opioid receptor of interest.

Test Compound: [D-Ala2]-Met-enkephalinamide.

Forskolin: An adenylyl cyclase activator.

cAMP Assay Kit: (e.g., HTRF, LANCE, or similar).

Cell Culture Medium.

Procedure:

Cell Seeding: Seed cells in a 96- or 384-well plate and culture overnight.

Assay:

Wash cells with serum-free medium.

Pre-incubate cells with varying concentrations of the test compound.

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

Incubate for a specified time (e.g., 30 minutes) at 37°C.

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable

detection kit and a plate reader.
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Data Analysis: Generate concentration-response curves by plotting the cAMP levels against

the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response model

to determine the EC50 and Emax values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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